BenchChemオンラインストアへようこそ!

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline

Pharmaceutical Analysis Quality Control Reference Standards

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a polysubstituted 8-nitroquinoline derivative with the molecular formula C₁₂H₁₁ClN₂O₄ and a molecular mass of 282.68. It is primarily recognized as a late-stage intermediate in the synthesis of the 8-aminoquinoline antimalarial agent tafenoquine succinate.

Molecular Formula C12H11ClN2O4
Molecular Weight 282.68 g/mol
CAS No. 189746-21-2
Cat. No. B060514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
CAS189746-21-2
Synonyms5-CHLORO-2,6-DIMETHOXY-4-METHYL-8-NITROQUINOLINE
Molecular FormulaC12H11ClN2O4
Molecular Weight282.68 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)Cl)OC
InChIInChI=1S/C12H11ClN2O4/c1-6-4-9(19-3)14-12-7(15(16)17)5-8(18-2)11(13)10(6)12/h4-5H,1-3H3
InChIKeyVZVNAHCSVNVONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (CAS 189746-21-2): Tafenoquine Intermediate and 8-Nitroquinoline Research Tool


5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a polysubstituted 8-nitroquinoline derivative with the molecular formula C₁₂H₁₁ClN₂O₄ and a molecular mass of 282.68 [1]. It is primarily recognized as a late-stage intermediate in the synthesis of the 8-aminoquinoline antimalarial agent tafenoquine succinate [2]. The compound is also supplied as a characterized reference standard (Tafenoquine Impurity 8) for analytical method development and quality control in pharmaceutical applications [3].

Why 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline Cannot Be Interchanged with Other 8-Nitroquinoline Analogs


Substitution of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline with other 8-nitroquinoline derivatives is not feasible due to its unique substitution pattern, which dictates specific reactivity and biological function. The presence of the 5-chloro, 2,6-dimethoxy, and 4-methyl groups distinguishes it from simpler 8-nitroquinolines (e.g., 5-chloro-8-nitroquinoline or 6-methoxy-8-nitroquinoline) and is critical for its role as a precursor to tafenoquine. Within the broader 8-nitroquinoline class, minor structural changes have been shown to drastically alter reduction potential and, consequently, biological activity, as demonstrated by a +0.3 V shift in redox potential due to intramolecular hydrogen bonding in related derivatives [1]. Therefore, procurement decisions must be based on the specific, verified properties of this exact compound rather than class-level assumptions.

Quantitative Differentiators for 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (CAS 189746-21-2): Sourcing and Research Evidence


Defined Physicochemical Identity: Melting Point and Predicted Properties for Quality Control

The compound possesses a precisely defined melting point of 200-201 °C, which serves as a critical quality control parameter for confirming identity and purity, distinguishing it from structurally related quinoline impurities [1]. This specific value provides a more reliable benchmark for procurement and analytical verification compared to the broader, predicted range for the simpler analog 5-chloro-8-nitroquinoline (mp 136-136.5 °C) [2].

Pharmaceutical Analysis Quality Control Reference Standards

Synthetic Role: Essential Intermediate in Tafenoquine Production

This compound (XXVIII) is a direct, advanced intermediate in the patented synthesis of tafenoquine succinate. It is specifically required for the penultimate step, where it is condensed with 3-(trifluoromethyl)phenol to form the diaryl ether (VII), followed by reduction of the 8-nitro group to yield the active pharmaceutical ingredient [1]. In contrast, simpler analogs like 5-chloro-8-nitroquinoline lack the essential 2,6-dimethoxy and 4-methyl substitution pattern necessary for this transformation and are not part of this synthetic route.

Medicinal Chemistry Antimalarial Synthesis Process Chemistry

Regulatory Utility: Characterization as Tafenoquine Impurity 8

The compound is explicitly designated and supplied as 'Tafenoquine Impurity 8' and comes with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This specific regulatory context is not applicable to generic 8-nitroquinolines, which lack the necessary certification and traceable documentation to serve as a credible impurity standard for tafenoquine.

Pharmaceutical Analysis Regulatory Science Method Validation

Predicted Lipophilicity: A Distinguishing Parameter from Simpler Analogs

The compound has a predicted XLogP value of 3.3 [1], reflecting its higher lipophilicity due to the multiple methoxy and methyl substituents on the quinoline core. This contrasts sharply with the predicted XLogP of 3.1 for the unsubstituted analog 5-chloro-8-nitroquinoline [2]. While predicted, this 0.2 log unit difference indicates a measurable shift in physicochemical properties that would affect chromatographic retention time, solubility, and potential membrane permeability.

ADME Prediction Physicochemical Properties Drug Design

Antibacterial Activity of 8-Nitroquinoline Class: Benchmarking Against Ceftriaxone

While direct data for this specific compound are not published, nitroquinoline derivatives as a class demonstrate potent antibacterial activity. For instance, nitroquinoline derivative 8 exhibited an MIC of 193.23 µM (49.99 µg/mL) against Neisseria gonorrhoeae, which is significantly lower (more potent) than the MIC of the first-line drug ceftriaxone (450.79 µM) in the same assay [1]. This class-level inference suggests that the 8-nitroquinoline core is a promising scaffold for antimicrobial development.

Antibacterial Research Infectious Disease Drug Discovery

Validated Application Scenarios for 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (CAS 189746-21-2)


GMP Synthesis and Process Development of Tafenoquine Succinate

Procurement of high-purity (e.g., ≥95%) 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is essential for executing the final steps of the patented tafenoquine synthesis. Its use as the specific 8-nitro intermediate (XXVIII) is mandatory for condensation with 3-(trifluoromethyl)phenol, as alternative 8-nitroquinolines lack the required substitution pattern for this transformation [1]. This scenario is directly supported by the compound's defined synthetic role [1].

Pharmaceutical Quality Control: Reference Standard for Tafenoquine Analysis

As a certified 'Tafenoquine Impurity 8' reference standard, this compound is used in analytical laboratories for method development, method validation (AMV), and quality control (QC) release testing of tafenoquine drug substance and drug product, particularly in support of ANDA filings [1]. This application is distinct from that of research-grade 8-nitroquinolines and is underpinned by the supplier's regulatory-compliant characterization [1].

Medicinal Chemistry: Scaffold for 8-Nitroquinoline-Based Drug Discovery

The compound can serve as a versatile starting material or intermediate for the synthesis of novel 8-nitroquinoline derivatives with potential antimalarial or antibacterial activity. While its own biological data are limited, its core structure is representative of a class that has demonstrated potent activity against Neisseria gonorrhoeae, surpassing first-line treatments in vitro [1]. Its specific substitution pattern offers a unique entry point for exploring structure-activity relationships (SAR) within this pharmacophore class [2].

Analytical Method Development: Chromatographic System Suitability

Due to its distinct predicted lipophilicity (XLogP = 3.3) and unique substitution pattern, 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline can be used to challenge and validate the selectivity of high-performance liquid chromatography (HPLC) methods designed to separate tafenoquine from its related substances [1]. Its retention time and resolution from the main peak serve as key system suitability parameters, ensuring method robustness [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.